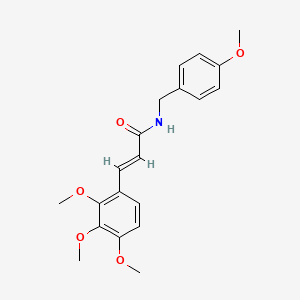
N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide, also known as MTTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization
The compound N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide has been explored in various synthetic and characterization studies. For instance, its derivatives have been involved in the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). These derivatives were synthesized by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with various reagents, and their structures were confirmed through spectral data and elemental analysis.
Corrosion Inhibition
Research has also delved into the application of acrylamide derivatives as corrosion inhibitors. For example, 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its efficacy in inhibiting corrosion on copper surfaces in nitric acid solutions (Abu-Rayyan et al., 2022). The study utilized chemical and electrochemical methods to demonstrate the compounds' effectiveness, indicating potential applications in materials protection and preservation.
Polymer Science and Drug Delivery
In polymer science, acrylamide derivatives have been investigated for their properties and applications. Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has seen extensive research for drug delivery applications. Studies have focused on conditions that enable controlled, room-temperature polymerization of N-isopropylacrylamide, showcasing the potential of acrylamide derivatives in creating innovative materials for medical and technological applications (Convertine et al., 2004).
Bioactive Compounds and Molecular Interactions
Acrylamide derivatives have also been synthesized and characterized for their potential bioactive properties. For example, Schiff base compounds derived from N'-substituted benzohydrazide and sulfonohydrazide have been synthesized, exhibiting notable biological activities including antibacterial, antifungal, and antioxidant properties (Sirajuddin, Uddin, Ali, & Tahir, 2013). Such compounds, including those with acrylamide structures, could have applications in pharmaceuticals and as functional materials in various industries.
Energy Storage and Redox-Flow Batteries
The field of energy storage has explored the use of redox-active polymers containing acrylamide units for redox-flow batteries. These studies aim to develop novel materials that could enhance the performance and efficiency of energy storage systems, indicating the broad potential of acrylamide derivatives in sustainable technologies (Janoschka et al., 2015).
特性
IUPAC Name |
(E)-N-[(4-methoxyphenyl)methyl]-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-9-5-14(6-10-16)13-21-18(22)12-8-15-7-11-17(24-2)20(26-4)19(15)25-3/h5-12H,13H2,1-4H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZIWFZSWZVXFQ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)
![[4-(Phenylcarbamoyl)phenyl]methyl 2-(4-formyl-2-methoxyphenoxy)acetate](/img/structure/B2934148.png)
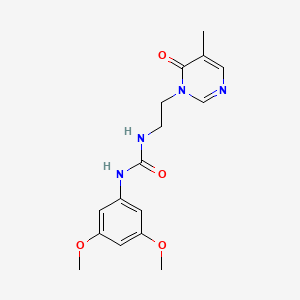
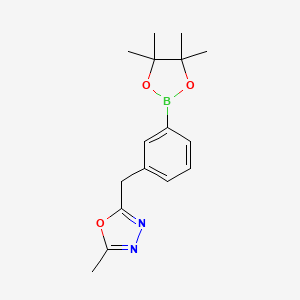
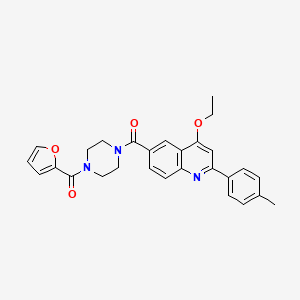
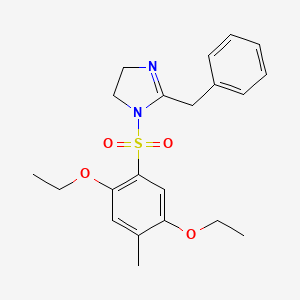
![6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2934156.png)
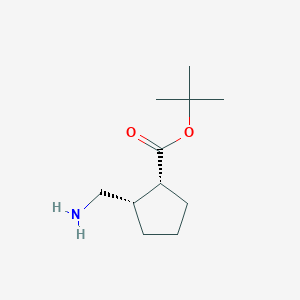
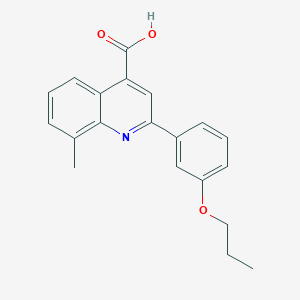
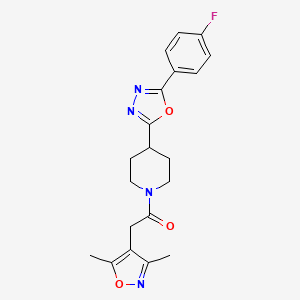


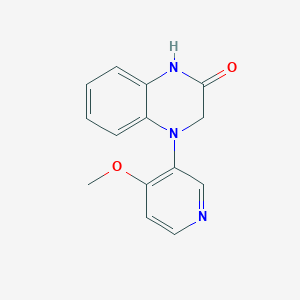
![2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2934168.png)